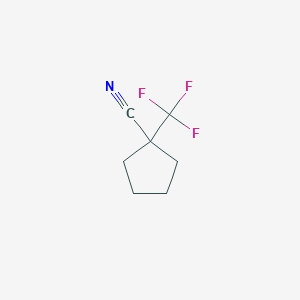

1-(Trifluoromethyl)cyclopentane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N/c8-7(9,10)6(5-11)3-1-2-4-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJZECXHONKWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by the introduction of a cyanide source to form the carbonitrile group. The reaction conditions typically include:

Base: Potassium carbonate or sodium hydride

Solvent: Dimethyl sulfoxide or acetonitrile

Temperature: Room temperature to moderate heating

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Reduction: 1-(Trifluoromethyl)cyclopentane-1-amine

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Trifluoromethyl)cyclopentane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and molecular properties:

¹Inferred from structural analogs.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Nitrile-containing cyclopentanes are pivotal in synthesizing kinase inhibitors (e.g., ’s sulfonamide inhibitors) and carboxamide derivatives () .

- Fluorine Impact : Fluorine atoms in 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile improve binding affinity to hydrophobic enzyme pockets, a trait likely shared by the trifluoromethyl variant .

- Safety and Handling : Chlorinated analogs (e.g., 1-(chloromethyl)cyclopentane-1-carbonitrile) require stringent safety protocols due to reactivity, whereas trifluoromethyl derivatives may pose fewer acute hazards .

Biological Activity

1-(Trifluoromethyl)cyclopentane-1-carbonitrile (TFMC) is an organic compound with the molecular formula C7H8F3N. Its unique structure, featuring a trifluoromethyl group attached to a cyclopentane ring and a carbonitrile group, has made it a subject of interest in various fields, particularly in medicinal chemistry and drug discovery. This article explores the biological activity of TFMC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C7H8F3N

- InChI Key: OCJZECXHONKWKL-UHFFFAOYSA-N

Synthesis Methods:

TFMC can be synthesized through several methods, including:

- Reaction of Cyclopentanone with Trifluoromethyl Iodide: This method involves using potassium carbonate or sodium hydride as a base in dimethyl sulfoxide or acetonitrile at room temperature to moderate heating.

- Subsequent Introduction of Cyanide Source: This step forms the carbonitrile group, crucial for the compound's biological activity.

The biological activity of TFMC is largely attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, influencing pharmacokinetics and pharmacodynamics. Potential mechanisms include:

- Enzyme Modulation: TFMC may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects.

- Receptor Binding: The compound may bind to receptors involved in various signaling pathways, affecting cellular responses.

Anticancer Activity

Recent studies have highlighted the potential of TFMC as an anticancer agent. Research indicates that compounds with trifluoromethyl groups can exhibit enhanced potency against cancer cell lines due to improved binding affinities to target proteins. For instance:

- Inhibition Studies: TFMC derivatives have shown significant inhibition of cell proliferation in various cancer models, suggesting potential use in cancer therapies .

Neuroprotective Effects

TFMC has been investigated for its neuroprotective properties. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that TFMC could be explored further for treating neurodegenerative diseases.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of TFMC derivatives on esophageal cancer cell lines (OE33 and FLO-1). The results indicated that specific substitutions on the benzyl ring significantly enhanced potency, with the trifluoromethyl group at the meta position being particularly effective .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| TFMC Derivative A | 5.2 | 10 |

| TFMC Derivative B | 3.8 | 15 |

Case Study 2: Enzyme Inhibition

Research has demonstrated that TFMC can inhibit key enzymes involved in metabolic pathways related to cancer progression. For example, it was found to inhibit monoacylglycerol lipase (MAGL), which is crucial for lipid metabolism in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Trifluoromethyl)cyclopentane-1-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of nitrile-containing precursors. For example, 1-(2-Bromo-4-methylphenyl)cyclopentane-1-carbonitrile was synthesized in 81% yield using silica gel column chromatography (Hexane/EtOAc = 10:1) after bromination of acetonitrile derivatives . Key variables include solvent polarity (e.g., THF for Diels-Alder reactions ) and catalysts (e.g., Pd(dppf)Cl₂ for cross-coupling ).

Q. How can spectroscopic techniques (e.g., IR, LCMS) confirm the structure of this compound?

- Methodology : IR spectroscopy identifies functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹ ). LCMS (e.g., m/z 755 [M+H]⁺ ) and HPLC retention times (e.g., 1.05 minutes under SMD-TFA50 conditions ) validate molecular weight and purity.

Q. What are the typical purity thresholds for this compound in academic research, and how are they achieved?

- Methodology : Purity ≥95% is standard, achieved via silica gel chromatography or recrystallization. Purity verification involves HPLC or NMR integration .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cyclopentane-carbonitrile systems?

- Methodology : The -CF₃ group’s electron-withdrawing nature enhances electrophilic reactivity, as seen in Diels-Alder reactions with LDA in THF . Steric hindrance may require optimized reaction times (e.g., 20 hours for acylations ). Computational modeling (DFT) can quantify these effects.

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Methodology : Scale-up discrepancies often arise from heat transfer inefficiencies or catalyst deactivation. Kinetic studies (e.g., varying Pd catalyst loadings ) and in-situ monitoring (e.g., FTIR for intermediate detection ) help identify bottlenecks.

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodology : The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for drug candidates . For example, derivatives with fluorophenyl groups (e.g., 1-(4-Fluorophenyl)cyclopentanecarboxylic acid ) show potential in medicinal chemistry.

Q. What are the challenges in characterizing byproducts during cyclopentane-carbonitrile synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.